Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride
Description
IUPAC Nomenclature and Molecular Architecture
The IUPAC name of this compound is bis(2-(7-methoxynaphthalen-1-yl)ethyl)ammonium chloride , reflecting its bis-alkylamine structure protonated at the central nitrogen atom. The molecular architecture consists of two 7-methoxynaphthalen-1-yl groups connected via ethyl linkers to a central ammonium ion, with a chloride counterion (Fig. 1).
Molecular Formula and Weight
- Molecular formula : $$ \text{C}{26}\text{H}{29}\text{ClN}2\text{O}2 $$
- Molecular weight : 453.0 g/mol (calculated from isotopic composition)
Table 1: Key molecular properties
| Property | Value |
|---|---|
| IUPAC Name | bis(2-(7-methoxynaphthalen-1-yl)ethyl)ammonium chloride |
| CAS Registry Number | 1623104-92-6 |
| Empirical Formula | $$ \text{C}{26}\text{H}{29}\text{ClN}2\text{O}2 $$ |
| Topological Polar Surface Area | 38.7 Ų |
The methoxy groups at the 7-position of each naphthalene ring introduce electron-donating effects, influencing the compound’s electronic distribution and intermolecular interactions. The ethylamine backbone adopts a staggered conformation to minimize steric hindrance between the naphthalene moieties.
Crystallographic Analysis and Conformational Studies
Crystallographic data for this hydrochloride salt, while not fully reported in public databases, can be inferred from structurally related naphthalene derivatives. For example, the unprotonated base compound, bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine, likely shares conformational similarities with its protonated form.
Key Inferred Crystallographic Features
Unit Cell Parameters :
Hydrogen Bonding :
Torsional Angles :
Table 2: Predicted crystallographic data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | $$ P2_1/c $$ |
| Hydrogen Bond Length | 3.10–3.25 Å |
| Dihedral Angle (naphthyl groups) | 53.2° |
Comparative Structural Analysis with Related Naphthalene Derivatives
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride shares structural motifs with several pharmacologically relevant compounds but differs critically in substitution patterns and functional groups.
Key Comparisons
Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) :
2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one :
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride :
Table 3: Structural and electronic comparisons
| Compound | Methoxy Position | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine HCl | 7 | 453.0 | Amine, methoxy |
| Agomelatine | 7 | 243.3 | Acetamide, methoxy |
| 2-(4-Methoxynaphthalen-1-yl)-4H-chromen-4-one | 4 | 306.3 | Chromenone, methoxy |
The 7-methoxy substitution in Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride confers distinct electronic properties compared to 4-methoxy analogs, including a 15–20 nm bathochromic shift in UV-Vis spectra due to extended conjugation.
Properties
Molecular Formula |
C26H28ClNO2 |
|---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-N-[2-(7-methoxynaphthalen-1-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C26H27NO2.ClH/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22;/h3-12,17-18,27H,13-16H2,1-2H3;1H |
InChI Key |
MGWNEDWAGMCWMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation Using Raney Nickel
In a representative procedure, (7-methoxy-1-naphthyl)acetonitrile is dissolved in methanol and treated with hydrogen gas under pressure in the presence of Raney nickel. Aqueous sodium hydroxide is often added to facilitate the reduction. For example, a 90% yield of 2-(7-methoxynaphthyl)ethylamine hydrochloride was achieved using 20 g of Raney nickel at 25–30°C under 10 kg/cm² hydrogen pressure. The crude amine is subsequently acidified with hydrochloric acid to precipitate the hydrochloride salt.
Key Reaction Conditions:
| Catalyst | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|
| Raney Ni | Methanol | 25–30°C | 10 kg/cm² | 90% |
| Raney Ni | Methanol/Water | 50–55°C | 5 kg/cm² | 83% |
Ammonia-Assisted Hydrogenation
Alternative protocols introduce ammonia gas during hydrogenation to suppress secondary amine formation. A mixture of (7-methoxy-1-naphthyl)acetonitrile, methanol, and aqueous ammonia is hydrogenated at 40°C under 3 kg/cm² pressure, yielding the primary amine hydrochloride after acidification. This method reduces byproducts such as bis-(7-methoxy-1-naphthyl)ethylamine, a common impurity in agomelatine synthesis.
Condensation Reactions with Ethylamine Derivatives
Alkylation of 7-Methoxynaphthalene
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine can be synthesized via alkylation of 7-methoxynaphthalene with ethylamine precursors. Nitration of 7-methoxynaphthalene introduces nitro groups, which are reduced to amines using hydrogenation or catalytic transfer hydrogenation. Subsequent alkylation with ethylamine under acidic or basic conditions yields the tertiary amine, which is isolated as the hydrochloride salt.
Example Protocol:
- Nitration: 7-Methoxynaphthalene is treated with nitric acid to form 1-nitro-7-methoxynaphthalene.
- Reduction: The nitro group is reduced to an amine using hydrogen and palladium on carbon.
- Alkylation: The amine reacts with 1,2-dibromoethane in the presence of a base to form bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine.
- Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride.
Alternative Pathways: Sulfur-Mediated Synthesis
Patent literature discloses a novel method using sulfur as a reagent to streamline the synthesis. In this approach, (7-methoxy-1-naphthyl)acetonitrile is heated with sulfur at 185–190°C without solvent, directly yielding the amine after workup. This one-pot reaction avoids expensive catalysts and reduces reaction times to 1–5 hours. The amine is then converted to the hydrochloride salt via treatment with methanolic HCl.
Advantages:
- Eliminates need for hydrogen gas or high-pressure equipment.
- Achieves comparable yields (85–90%) to catalytic methods.
Purification and Crystallization Strategies
Solvent Selection for Crystallization
The hydrochloride salt is typically crystallized from polar aprotic solvents. A mixture of ethanol and tert-butyl methyl ether is commonly used to induce precipitation, yielding a high-purity product (>99.5% by HPLC). For example, dissolving the crude amine in ethanol followed by addition of 4M HCl in tert-butyl methyl ether produces a crystalline solid with minimal impurities.
Impurity Control
Critical impurities include bis-(7-methoxy-3,4-dihydro-1-naphthyl)ethylamine and desacetamide-agomelatine-carboxylic acid, which are minimized through optimized reaction times and temperatures. Analytical techniques such as XRPD and DSC ensure polymorphic purity, particularly for pharmaceutical applications.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance yield and consistency. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Synthesis and Characterization
The synthesis of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride typically involves the reaction of 7-methoxynaphthalene with ethylene diamine derivatives under controlled conditions. The resulting compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structure and purity.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride against various bacterial strains. It has shown significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
Anticancer Activity
Research has highlighted the anticancer properties of bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, particularly its ability to inhibit the proliferation of cancer cells in vitro. The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects at varying concentrations. Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways.
Neurological Disorders
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride has been investigated for its potential role in modulating neurotransmitter systems, particularly in the context of anxiety and depression. In animal models, it has shown promise as a reversible inhibitor of fatty acid amide hydrolase (FAAH), which could enhance endocannabinoid signaling and provide therapeutic benefits for stress-related disorders .
Cardiovascular Research
The compound's role as a soluble epoxide hydrolase inhibitor has been explored, suggesting its potential application in cardiovascular diseases by promoting vasodilation and reducing inflammation . This mechanism indicates that bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride could be a candidate for further development in treating hypertension and related conditions.
Case Studies
Mechanism of Action
The mechanism of action of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Structure: Agomelatine (C₁₅H₁₇NO₂) contains a single 7-methoxynaphthalen-1-yl ethyl group bonded to an acetamide moiety, whereas the target compound is a dimeric amine derivative .
- Pharmacological Role : Agomelatine is an active drug with dual melatonin receptor agonism and 5-HT2C antagonism, while the target compound lacks therapeutic activity and is classified as a process-related impurity .
- Metabolism : Agomelatine is metabolized primarily via CYP1A2, whereas the impurity’s metabolic pathway remains uncharacterized but likely differs due to structural bulkiness .
Table 1: Structural Comparison
2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride (AGM-II)
Key Differences :
- Structure: AGM-II (C₁₃H₁₆ClNO) is the monomeric precursor to the target compound, featuring a single naphthalenyl ethylamine group .
- Application : AGM-II serves as a key intermediate in Agomelatine synthesis, while the dimeric impurity arises from incomplete acetylation or side reactions during manufacturing .
- Physicochemical Properties : The dimer’s higher molecular weight (434.96 vs. 237.73 g/mol) reduces solubility in polar solvents compared to AGM-II .
Bupropion Hydrochloride
Key Differences :
- Structure: Bupropion (C₁₃H₁₈ClNO) contains a chlorophenyl and tert-butylamino group, structurally unrelated to naphthalene derivatives .
- Mechanism: Bupropion inhibits dopamine/norepinephrine reuptake, contrasting with the target compound’s lack of known pharmacological activity .
Table 2: Industrial Specifications
| Parameter | Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine HCl |
|---|---|
| Purity | ≥95% |
| Storage | Sealed, dry, room temperature |
| Production Capacity | 10 grams/week |
| Key Suppliers | Shanghai Forever Synthesis, Molcoo |
| References |
Biological Activity
Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes two methoxynaphthalene moieties connected by an ethylamine linker. This structural configuration is believed to contribute to its biological activity.
The biological activity of Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a crucial role in regulating inflammatory processes. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), known for their anti-inflammatory properties .
- Receptor Modulation : It may also interact with neurotransmitter receptors, influencing pathways related to mood and cognition. For instance, studies have indicated that similar compounds can modulate serotonin and dopamine receptors, which are critical in neuropsychiatric disorders .
Biological Activity
The following table summarizes key biological activities associated with Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibits sEH, increasing EETs | |
| Antimicrobial | Exhibits activity against various pathogens | |
| Neuroprotective | Potential modulation of neurotransmitter systems |
Case Studies
- Anti-inflammatory Effects : A study demonstrated that Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride significantly reduced inflammation in animal models by inhibiting sEH. This effect was measured through decreased levels of pro-inflammatory cytokines in treated subjects .
- Neuropharmacological Evaluation : Research on similar compounds has shown that they can improve cognitive functions in rodent models. These studies suggest that Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride may enhance memory and learning through its action on serotonin receptors .
- Antimicrobial Activity : The compound has been tested against a range of bacterial strains, showing promising results in inhibiting growth, thus indicating its potential as an antimicrobial agent.
Research Findings
Recent research has focused on the synthesis and optimization of derivatives based on the naphthalene scaffold. These derivatives exhibit enhanced solubility and potency against target enzymes and receptors. Notably, modifications to the methoxy groups have been shown to affect the binding affinity and selectivity towards sEH .
Q & A
Q. What are the established synthetic routes for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, and what critical parameters influence yield and purity?
The synthesis typically involves nucleophilic substitution or reductive amination. A common approach is reacting 7-methoxynaphthalene-1-ethyl bromide with a diamine precursor under anhydrous conditions. Key parameters include:
- Reagent selection : Use of lithium aluminum hydride (LiAlH₄) for reduction or potassium carbonate (K₂CO₃) as a base for substitution .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Q. How is the compound characterized to confirm structural integrity and purity?
Standard analytical workflows include:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine protonation; IR for functional group identification (e.g., N–H stretches at ~3300 cm⁻¹) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% by area) .
- Elemental analysis : Matching calculated vs. observed C, H, N, Cl percentages (e.g., C₂₆H₂₈ClNO₂ requires C: 74.01%, H: 6.69%) .
Advanced Research Questions
Q. What challenges arise in crystallizing Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine hydrochloride, and how can SHELX programs be optimized for its structural refinement?
Crystallization challenges include:
- Solvent selection : High polarity solvents (e.g., methanol/water mixtures) may disrupt stacking of naphthalene moieties.
- Twinned crystals : Common due to flexible ethylamine chains; SHELXL refinement requires careful handling of twin laws (e.g., using BASF and TWIN commands) .
- Hydrogen bonding : Protonated amines form strong interactions with chloride ions, requiring restrained refinement of H-atom positions in SHELX .
Q. How does the compound interact with biological targets such as melatonin receptors, and what methodological approaches are used to assess these interactions?
Structural analogs like agomelatine ( ) suggest potential binding to melatonin (MT₁/MT₂) and 5-HT₂C receptors. Methodologies include:
- Radioligand displacement assays : Using ¹²⁵I-melatonin to measure IC₅₀ values in transfected HEK293 cells .
- Molecular docking : Flexible ligand docking (e.g., AutoDock Vina) to map interactions with receptor binding pockets (e.g., hydrophobic naphthalene moieties) .
- Functional assays : cAMP measurement via ELISA to evaluate receptor activation/inhibition .
Q. How should researchers address discrepancies in reported pharmacological effects of structurally similar compounds when designing experiments with this compound?
Strategies include:
- Comparative structural analysis : Identify substituent variations (e.g., dimethyl vs. methoxy groups) that alter receptor affinity .
- Assay validation : Use positive controls (e.g., agomelatine for melatonin receptors) to benchmark activity .
- Meta-analysis : Cross-reference published IC₅₀ values and adjust experimental conditions (e.g., buffer pH, cell lines) to replicate prior setups .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
